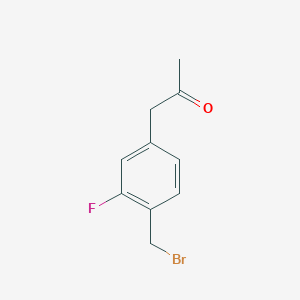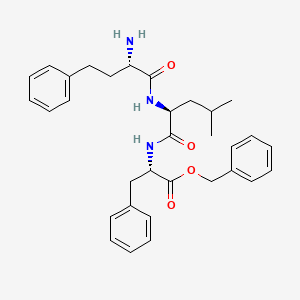
benzyl ((S)-2-amino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl ((S)-2-amino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate is a complex organic compound that features a benzyl group attached to a peptide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl ((S)-2-amino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate typically involves peptide coupling reactions. The process begins with the protection of amino and carboxyl groups to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) for amino groups and benzyl esters for carboxyl groups.
-
Step 1: Protection of Amino and Carboxyl Groups
- Protect the amino group of (S)-2-amino-4-phenylbutanoic acid with a Boc group.
- Protect the carboxyl group of L-leucine with a benzyl ester.
-
Step 2: Peptide Coupling
- Couple the protected (S)-2-amino-4-phenylbutanoic acid with L-leucine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
-
Step 3: Deprotection
- Remove the Boc and benzyl protecting groups using TFA (trifluoroacetic acid) and hydrogenation, respectively.
-
Step 4: Final Coupling
- Couple the resulting dipeptide with L-phenylalanine using similar coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation efficiently. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled on a solid resin support, allowing for easy purification and high yields.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid.
Reduction: The peptide bonds are generally stable, but the benzyl group can be reduced to toluene.
Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ (potassium permanganate) or CrO₃ (chromium trioxide) in acidic conditions.
Reduction: H₂ (hydrogen gas) with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of coupling reagents like EDCI.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Toluene.
Substitution: Various substituted peptides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl ((S)-2-amino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate has several applications in scientific research:
Medicinal Chemistry: It can be used as a model compound for studying peptide-based drug design and delivery.
Biochemistry: It serves as a substrate for enzyme studies, particularly those involving proteases and peptidases.
Materials Science: The compound can be incorporated into peptide-based materials for biomedical applications such as drug delivery systems and tissue engineering scaffolds.
Wirkmechanismus
The mechanism of action of benzyl ((S)-2-amino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate depends on its interaction with biological targets. The compound can bind to specific enzymes or receptors, influencing their activity. For example, it may inhibit proteases by mimicking the natural substrate, thereby blocking the enzyme’s active site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl ((S)-2-amino-4-phenylbutanoyl)-L-alanyl-L-phenylalaninate
- Benzyl ((S)-2-amino-4-phenylbutanoyl)-L-leucyl-L-tyrosylate
Uniqueness
Benzyl ((S)-2-amino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. The presence of the benzyl group also enhances its hydrophobicity, potentially improving its interaction with lipid membranes and hydrophobic pockets in proteins.
Eigenschaften
Molekularformel |
C32H39N3O4 |
|---|---|
Molekulargewicht |
529.7 g/mol |
IUPAC-Name |
benzyl (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C32H39N3O4/c1-23(2)20-28(34-30(36)27(33)19-18-24-12-6-3-7-13-24)31(37)35-29(21-25-14-8-4-9-15-25)32(38)39-22-26-16-10-5-11-17-26/h3-17,23,27-29H,18-22,33H2,1-2H3,(H,34,36)(H,35,37)/t27-,28-,29-/m0/s1 |
InChI-Schlüssel |
NEWDSLVFWXXORY-AWCRTANDSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)[C@H](CCC3=CC=CC=C3)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)C(CCC3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



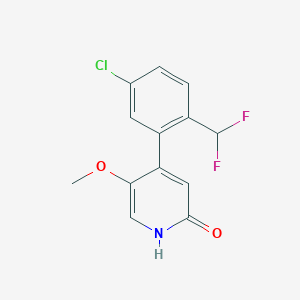
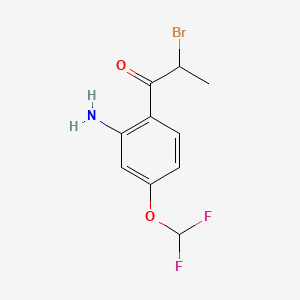
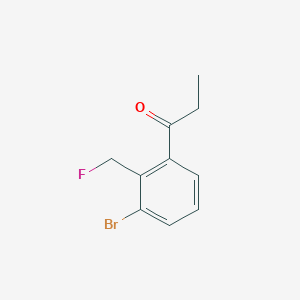
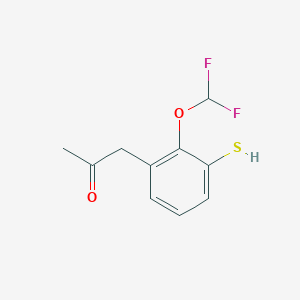


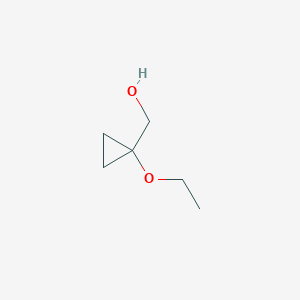


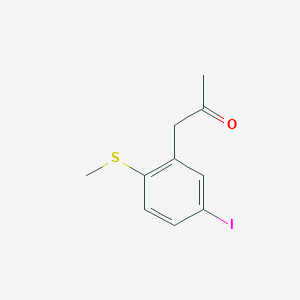
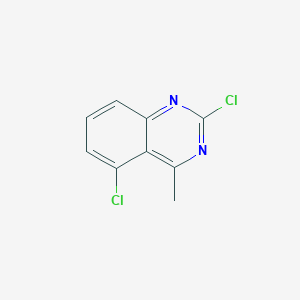
![n-(6-Ethoxybenzo[d]thiazol-2-yl)-1h-imidazole-1-carbothioamide](/img/structure/B14051706.png)
